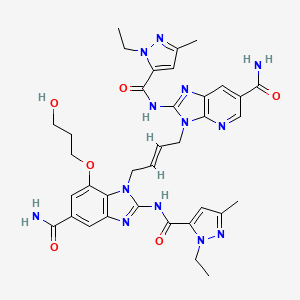
D-Lin-MC3-DMA-13C3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Lin-MC3-DMA-13C3: is a compound that is the 13C labeled version of D-Lin-MC3-DMA. D-Lin-MC3-DMA is an ionizable cationic lipid, which is a potent vehicle for delivering small interfering RNA (siRNA). This compound is primarily used in scientific research for its ability to effectively deliver genetic material into cells .
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of D-Lin-MC3-DMA involves the esterification of dimethylamino butanoic acid with dilinoleyl alcohol. The reaction typically occurs under acidic conditions to facilitate the formation of the ester bond. The 13C labeling is achieved by incorporating 13C-labeled carbon atoms into the starting materials .
Industrial Production Methods: : Industrial production of D-Lin-MC3-DMA-13C3 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The production is carried out in specialized facilities equipped to handle isotopically labeled compounds .
化学反应分析
Types of Reactions: : D-Lin-MC3-DMA-13C3 primarily undergoes ionization reactions due to its cationic nature. It can also participate in esterification and hydrolysis reactions.
Common Reagents and Conditions: : The ionization of this compound typically occurs in acidic environments, where the compound gains a positive charge. Esterification reactions involve the use of alcohols and acids, while hydrolysis requires the presence of water and a catalyst .
Major Products Formed: : The major products formed from the reactions of this compound include its ionized form and various esters and hydrolysis products, depending on the reaction conditions .
科学研究应用
Chemistry: : In chemistry, D-Lin-MC3-DMA-13C3 is used as a tracer in various analytical techniques due to its 13C labeling. This allows for precise quantitation and tracking of the compound in complex mixtures .
Biology: : In biological research, this compound is utilized for delivering siRNA into cells. This is crucial for gene silencing studies and understanding gene function .
Medicine: : In medicine, this compound is being explored for its potential in gene therapy. Its ability to deliver genetic material into cells makes it a promising candidate for treating genetic disorders .
Industry: : In the pharmaceutical industry, this compound is used in the development of lipid nanoparticles for drug delivery. These nanoparticles can encapsulate therapeutic agents and deliver them to specific tissues .
作用机制
D-Lin-MC3-DMA-13C3 exerts its effects by forming complexes with negatively charged nucleic acids, such as siRNA. The ionizable nature of the lipid allows it to interact with the nucleic acids and facilitate their entry into cells. Once inside the cell, the nucleic acids can exert their therapeutic effects by modulating gene expression .
相似化合物的比较
Similar Compounds: : Similar compounds include other ionizable cationic lipids such as DLin-DMA and DLin-KC2-DMA. These compounds also serve as delivery vehicles for nucleic acids .
Uniqueness: : D-Lin-MC3-DMA-13C3 is unique due to its 13C labeling, which allows for precise tracking and quantitation in research studies. Additionally, its high efficiency in delivering siRNA makes it a preferred choice in gene therapy research .
属性
分子式 |
C43H79NO2 |
|---|---|
分子量 |
645.1 g/mol |
IUPAC 名称 |
[(6Z,9Z,28Z,31Z)-(18,19,20-13C3)heptatriaconta-6,9,28,31-tetraen-19-yl] 4-(dimethylamino)butanoate |
InChI |
InChI=1S/C43H79NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-42(46-43(45)40-37-41-44(3)4)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,42H,5-12,17-18,23-41H2,1-4H3/b15-13-,16-14-,21-19-,22-20-/i38+1,39+1,42+1 |
InChI 键 |
NRLNQCOGCKAESA-DPBNDVBKSA-N |
手性 SMILES |
CCCCC/C=C\C/C=C\CCCCCCC[13CH2][13CH](OC(=O)CCCN(C)C)[13CH2]CCCCCCC/C=C\C/C=C\CCCCC |
规范 SMILES |
CCCCCC=CCC=CCCCCCCCCC(CCCCCCCCC=CCC=CCCCCC)OC(=O)CCCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-[(1E,3E,5E)-5-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B12395390.png)
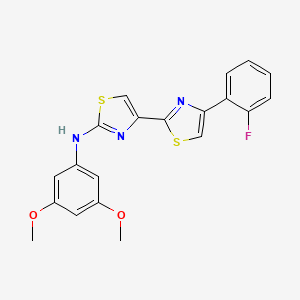
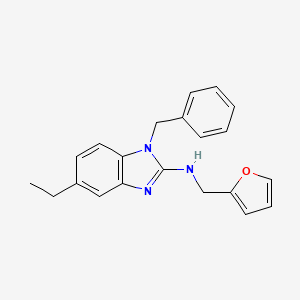
![9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12395406.png)
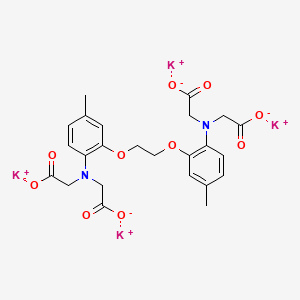




![3-(4-chlorophenyl)-1-[2-[(4-chlorophenyl)carbamoylamino]-1,3-benzothiazol-6-yl]-1-(2-morpholin-4-ylethyl)urea](/img/structure/B12395464.png)
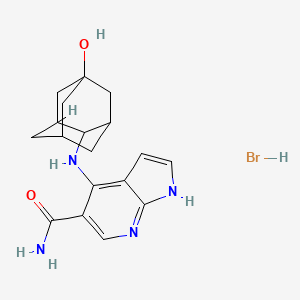
![5-[[4-[(2,3-dimethylindazol-6-yl)-(trideuterio(113C)methyl)amino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide;hydrochloride](/img/structure/B12395472.png)
![N-[(2S,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]acetamide](/img/structure/B12395475.png)
